molecular formula C26H24N2O3 B1415458 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide CAS No. 1427216-11-2

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide

Cat. No.: B1415458
CAS No.: 1427216-11-2
M. Wt: 412.5 g/mol
InChI Key: YOLHKWQFQZCRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a chemical compound with the molecular formula C26H24N2O3 . It has a molecular weight of 412.48 .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this case, the quinoline core is substituted with various functional groups, including a benzyloxy group, a methoxy group, a methyl group, and a carboxylic acid p-tolylamide group .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 532.5±50.0 °C and a predicted density of 1.224±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.70 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on analogues of acronycine, which share some structural similarities with the specified compound, highlights the synthesis and evaluation of cytotoxic activities against various cancer cells. For instance, derivatives of benzo[c]pyrano[3,2-h]acridin-7-one displayed cytotoxic activities comparable to acronycine itself when tested against L1210 murine leukemia cells in vitro (Bongui et al., 2005).

Cyclization and Chemical Transformation

Studies on the intramolecular cyclization of alkylhydroxylamines with a benzene ring reveal insights into chemical transformations that could be relevant for synthesizing complex molecules, including those with methoxy groups on the benzene ring (Kawase & Kikugawa, 1981). Such research can provide foundational knowledge for synthesizing and manipulating molecules similar to the specified compound.

Antioxidant Studies

Research on quinazolin derivatives, similar in structure to the specified compound, has been conducted to evaluate their potential as antioxidants. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), showing much higher effectiveness than common antioxidants like ascorbic acid (Al-azawi, 2016).

Tubulin Polymerization Inhibition

A study on a series of indenopyrazoles highlighted the identification of a compound with promising antiproliferative activity toward human cancer cells, attributed to its tubulin polymerization inhibition. This demonstrates the potential therapeutic applications of structurally complex quinoline derivatives in cancer research (Minegishi et al., 2015).

Mechanism of Action

This compound is a novel organic compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C26H24N2O3 and a molecular weight of 412.48 g/mol . The compound has a predicted boiling point of 532.5±50.0 °C , a predicted density of 1.224±0.06 g/cm3 , and a predicted pKa of 11.82±0.70 .

Biochemical Analysis

Biochemical Properties

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways of other compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Its localization can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

7-methoxy-2-methyl-N-(4-methylphenyl)-6-phenylmethoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-9-11-21(12-10-17)28-26(29)22-13-20-14-25(31-16-19-7-5-4-6-8-19)24(30-3)15-23(20)27-18(22)2/h4-15H,16H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLHKWQFQZCRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3C=C(C(=CC3=C2)OCC4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Reactant of Route 2
Reactant of Route 2
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Reactant of Route 3
Reactant of Route 3
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Reactant of Route 4
Reactant of Route 4
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Reactant of Route 5
Reactant of Route 5
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Reactant of Route 6
Reactant of Route 6
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.